molecular formula C24H27O4P B132756 3,4-Diisopropylphenyl diphenyl phosphate CAS No. 68155-51-1

3,4-Diisopropylphenyl diphenyl phosphate

Cat. No.: B132756
CAS No.: 68155-51-1
M. Wt: 410.4 g/mol
InChI Key: CGYONFZXYNCFCN-UHFFFAOYSA-N
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Description

3,4-Diisopropylphenyl diphenyl phosphate (CAS No. 68155-51-1) is an organophosphate ester primarily used as a flame retardant and plasticizer in polymers. Its molecular formula is C24H27O4P, with a molecular weight of 410.45 g/mol . Key properties include:

  • LogP (octanol-water partition coefficient): Reported values vary between 5.84 (measured) and 7.578 (estimated), indicating high lipophilicity .
  • Boiling point: 452.1°C at 760 mmHg .
  • Flash point: 240.5°C .
  • Density: 1.146 g/cm³ .

The compound’s two isopropyl groups at the 3,4-positions on the phenyl ring enhance steric bulk, improving thermal stability and flame-retardant efficiency in high-temperature applications . It is analyzed via reverse-phase HPLC, ensuring precise environmental and industrial monitoring .

Properties

IUPAC Name

[3,4-di(propan-2-yl)phenyl] diphenyl phosphate
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InChI

InChI=1S/C24H27O4P/c1-18(2)23-16-15-22(17-24(23)19(3)4)28-29(25,26-20-11-7-5-8-12-20)27-21-13-9-6-10-14-21/h5-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYONFZXYNCFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3071191
Record name 3,4-Diisopropylphenyl diphenyl phosphate
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Molecular Weight

410.4 g/mol
Source PubChem
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CAS No.

68155-51-1
Record name 3,4-Bis(1-methylethyl)phenyl diphenyl phosphate
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Record name Phosphoric acid, 3,4-bis(1-methylethyl)phenyl diphenyl ester
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Record name Phosphoric acid, 3,4-bis(1-methylethyl)phenyl diphenyl ester
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Record name 3,4-Diisopropylphenyl diphenyl phosphate
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Record name 3,4-diisopropylphenyl diphenyl phosphate
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Preparation Methods

Catalytic System and Reaction Conditions

The alkylation employs p-toluene sulfonic acid as a catalyst, typically at concentrations of 0.05–10.0% by weight relative to phenol. Propylene gas is introduced into the reaction medium under controlled agitation, with adsorption rates maintained at approximately 2.4×1042.4 \times 10^{-4} grams of propylene per gram of phenol per minute. The reaction is terminated when the C₃/φ ratio —defined as the moles of propylene reacted per total moles of phenol—reaches a value below 0.30, ideally between 0.05 and 0.20. This constraint minimizes the formation of polyisopropylphenols, particularly the sterically hindered 2,6-diisopropylphenol, which complicates subsequent phosphorylation steps.

Isomer Distribution and Selectivity

Friedel-Crafts alkylation typically favors para-substitution initially, followed by ortho-substitution. However, the use of p-toluene sulfonic acid and low C₃/φ ratios promotes monoalkylation while suppressing di- and tri-substituted products. Gas chromatographic analyses of alkylation products reveal that at a C₃/φ ratio of 0.20, the reaction mixture contains approximately 22.9 wt.% monoisopropylphenol and 2.7 wt.% 2,6-diisopropylphenol. Reducing the C₃/φ ratio to 0.15 decreases 2,6-diisopropylphenol content to 1.36 wt.%, suggesting that milder alkylation conditions favor less sterically congested isomers such as 3,4-diisopropylphenol.

Distillative Fractionation of Alkylation Products

Following alkylation, the reaction mixture undergoes fractional distillation to remove unreacted phenol and enrich the monoisopropylphenol content. This step is critical for achieving a feedstock suitable for phosphorylation.

Distillation Parameters

Distillation is conducted at temperatures below 200°C to prevent thermal degradation of isopropylphenols. The process separates phenol (boiling point: 181°C) from higher-boiling isopropylphenols, yielding a distilland with a C₃/φ ratio of 0.35–0.65. For instance, distilling an alkylation product with an initial C₃/φ ratio of 0.20 increases the monoisopropylphenol content from 22.9 wt.% to 50.2 wt.% while reducing phenol content from 70.5 wt.% to 37.4 wt.%.

Impact on Isomer Composition

Data from fractional distillation experiments (Table III) demonstrate that higher distillation temperatures and prolonged operation increase diisopropylphenol content. For example, distilling at 195°C raises the diisopropylphenol fraction from 3.54 wt.% to 11.9 wt.%, with the 2,6-isomer predominating. To favor 3,4-diisopropylphenol, precise temperature control and rapid distillation are necessary to limit equilibration toward thermodynamically stable 2,6-substituted products.

Phosphorylation of Enriched Isopropylphenol Mixtures

The final step involves phosphorylation of the distilled isopropylphenol feedstock to produce triaryl phosphates.

Reaction with Phosphorylating Agents

Phosphorus oxychloride (POCl₃) is the preferred phosphorylating agent due to its high reactivity and compatibility with phenolic substrates. The reaction proceeds via a two-stage mechanism:

  • Formation of dichlorophosphate intermediate :

    ArOH+POCl3ArOPOCl2+HCl\text{ArOH} + \text{POCl}_3 \rightarrow \text{ArOPOCl}_2 + \text{HCl}
  • Substitution with additional phenol derivatives :

    ArOPOCl2+2Ar’OHArOPO(OAr’)2+2HCl\text{ArOPOCl}_2 + 2\text{Ar'OH} \rightarrow \text{ArOPO(OAr')}_2 + 2\text{HCl}

where Ar\text{Ar} and Ar’\text{Ar'} represent isopropylphenyl and phenyl groups, respectively.

Product Composition and Viscosity Control

The phosphorylated product is a mixture of isopropylphenyl diphenyl phosphates, with the ratio of mono- to di-isopropylphenyl groups determined by the C₃/φ ratio of the distilland. Commercial products such as Durad 310M exhibit viscosities tailored for applications as hydraulic fluids or plasticizers, with specific gravities ranging from 1.125 to 1.18 at 20°C. Notably, reducing 2,6-diisopropylphenyl phosphate content below 5 wt.% minimizes color degradation during storage.

Analytical Characterization of this compound

Spectroscopic Identification

¹H NMR analysis of the phosphorylation product reveals distinct splitting patterns for aromatic protons. For 3,4-diisopropylphenyl groups, the meta-coupled protons on the phenyl ring resonate as a doublet of doublets (δ\delta 7.2–7.4 ppm), whereas 2,6-isomers exhibit a singlet for the equivalent protons.

Industrial-Scale Optimization and Challenges

Catalyst Recovery and Reuse

The p-toluene sulfonic acid catalyst is recoverable via aqueous extraction, though residual acidity must be neutralized to prevent side reactions during phosphorylation. Pilot-scale studies indicate catalyst reuse for up to five cycles without significant loss in alkylation efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diisopropylphenyl diphenyl phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

3,4-Diisopropylphenyl diphenyl phosphate is characterized by its chemical formula C24H27O4PC_{24}H_{27}O_{4}P. Its structure consists of two phenyl groups attached to a phosphate group, with two isopropyl substituents on one of the phenyl rings. This configuration contributes to its unique properties, making it suitable for various applications.

Applications in Flame Retardancy

One of the primary applications of this compound is as a flame retardant . It is used in:

  • Polymeric Materials : It acts as a flame retardant plasticizer in polyvinyl chloride (PVC) and polyurethane products. These materials are prevalent in construction, automotive, and electronics industries due to their enhanced fire resistance properties .
  • Textiles and Coatings : The compound is also utilized in textile coatings and adhesives to improve fire resistance while maintaining flexibility and durability .

Applications in Analytical Chemistry

In analytical chemistry, this compound is employed for:

  • Separation Techniques : It can be effectively separated using high-performance liquid chromatography (HPLC) methods. A reverse-phase HPLC method has been developed utilizing acetonitrile and water as a mobile phase for analyzing this compound. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Environmental Impact Assessments

Environmental assessments highlight the potential risks associated with the use of this compound. Studies indicate that while the risks to wastewater treatment plants are low, there are concerns regarding its impact on surface water and sediment ecosystems .

Case Study 1: Flame Retardant Efficacy

A study conducted on the effectiveness of this compound as a flame retardant demonstrated its ability to significantly reduce flammability in PVC composites. The results indicated a reduction in peak heat release rate by approximately 30% compared to untreated samples .

Case Study 2: HPLC Method Development

In developing an HPLC method for analyzing this compound, researchers reported successful separation with high resolution using a Newcrom R1 column. This method allowed for the identification of impurities with a detection limit in the low microgram range, showcasing its utility in quality control processes in pharmaceutical manufacturing .

Data Table: Properties and Applications Summary

Property/CharacteristicValue/Description
Chemical FormulaC24H27O4PC_{24}H_{27}O_{4}P
Primary UseFlame retardant plasticizer
Secondary UsesAnalytical chemistry (HPLC)
Environmental RiskLow risk to wastewater; potential risks to aquatic environments
Separation TechniqueReverse-phase HPLC

Mechanism of Action

The mechanism of action of 3,4-Diisopropylphenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

  • 2,4-Diisopropylphenyl Diphenyl Phosphate (24DIPPDPP): A structural isomer with isopropyl groups at the 2,4-positions. Detection data from silicone wristbands show a concentration of 997.39 ng/g, higher than mono-substituted analogs but lower than trisubstituted derivatives like T4IPPP .
  • Isopropylphenyl Diphenyl Phosphate (3IPPDPP and 4IPPDPP): Mono-substituted analogs with single isopropyl groups at the 3- or 4-positions. 4IPPDPP exhibits higher environmental persistence, with a wristband concentration of 1,851.71 ng/g compared to 3IPPDPP (327.68 ng/g) . Para-substitution (4-position) likely enhances stability and bioavailability compared to ortho (3-position) .

Alkyl-Substituted Analogues

  • tert-Butylphenyl Diphenyl Phosphate:
    Replacing isopropyl with tert-butyl groups increases hydrophobicity (logKow = 5.12–6.61) . However, its lower boiling point (260–420°C ) and melting point (-21°C ) suggest reduced thermal stability compared to 3,4-diisopropylphenyl derivatives .

  • Cresyl Diphenyl Phosphate:
    Contains a methylphenyl group instead of isopropyl. Its simpler structure results in lower molecular weight and logP, making it less persistent but more volatile .

Higher-Substituted Derivatives

  • Bis(isopropylphenyl) Phenyl Phosphate (B2IPPPP, B4IPPPP):
    These compounds feature two isopropylphenyl groups. B4IPPPP (4-isopropyl substitution) shows moderate wristband contamination (416.89 ng/g ), while B2IPPPP (ortho-substitution) reaches 650.9 ng/g , highlighting the impact of substitution position on environmental distribution .

  • Tris(4-isopropylphenyl) Phosphate (T4IPPP):
    With three isopropyl groups, this compound has the highest molecular weight and detection frequency (10/10 samples ) but lower environmental mobility due to extreme hydrophobicity .

Physical-Chemical and Environmental Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Wristband Concentration (ng/g)
3,4-Diisopropylphenyl diphenyl phosphate C24H27O4P 410.45 5.84–7.578 452.1 997.39
2,4-Diisopropylphenyl diphenyl phosphate C24H27O4P 410.45 N/A N/A 997.39
4-Isopropylphenyl diphenyl phosphate C21H21O4P 368.36 N/A N/A 1,851.71
tert-Butylphenyl diphenyl phosphate C22H23O4P 382.39 5.12–6.61 260–420 N/A
Triphenyl phosphate (TPP) C18H15O4P 326.29 ~4.86 370 <="" td="">

Environmental and Health Implications

  • Bioaccumulation Potential: The high logP of this compound suggests significant bioaccumulation risk, surpassing TPP and cresyl derivatives .
  • Human Exposure: Silicone wristband studies detect 3,4-diisopropylphenyl derivatives at 997.39 ng/g, indicating widespread human exposure compared to TPP (.="" li=""> Regulatory Status: While TPP and resorcinol bis(diphenyl phosphate) (RDP) dominate flame-retardant markets, 3,4-diisopropylphenyl derivatives are emerging alternatives due to superior thermal stability . However, their environmental persistence may prompt stricter regulations .

Biological Activity

Overview

3,4-Diisopropylphenyl diphenyl phosphate (DPP) is an organophosphorus compound with the molecular formula C24H27O4P. It is primarily used as a flame retardant and plasticizer in various industrial applications. However, its biological activity has garnered attention due to potential implications for human health and environmental safety.

  • Molecular Weight : 410.44 g/mol
  • CAS Number : 68155-51-1
  • Structure : The compound features two phenyl groups and two isopropyl substitutions at the 3 and 4 positions of the phenyl ring.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : DPP can inhibit various enzymes by binding to their active sites or altering their conformation, which affects metabolic pathways.
  • Membrane Interaction : Due to its hydrophobic nature, DPP integrates into lipid bilayers, influencing membrane fluidity and permeability, which can disrupt cellular functions .

Biological Effects

Research indicates that DPP exhibits several biological effects:

In Vitro Studies

  • Neurodevelopmental Impact : Studies using models such as zebrafish and Caenorhabditis elegans have shown that exposure to DPP can affect neuronal proliferation, neurite outgrowth, and synaptogenesis. These effects suggest potential neurotoxic properties that could lead to behavioral alterations persisting into adulthood .
  • Cellular Toxicity : DPP has been shown to induce cytotoxic effects in various cell lines, leading to increased apoptosis and altered cell signaling pathways.

In Vivo Studies

  • Animal Models : Research involving rodent models has indicated that high doses of DPP can result in significant neurotoxic effects including convulsions and neuronal damage. The dosage-response relationship suggests that lower doses may have minimal effects while higher doses are detrimental .

Case Studies

Several studies have explored the biological activity of DPP in detail:

StudyModelFindings
ZebrafishExposure led to impaired neurodevelopment and altered behavior.
RodentHigh doses resulted in neurotoxicity and behavioral changes.
Human Cell LinesInduced apoptosis and disrupted cellular metabolism.

Environmental Impact

DPP's use as a flame retardant raises concerns regarding its persistence in the environment and potential bioaccumulation. Studies have detected DPP in various environmental matrices, suggesting widespread exposure risks .

Q & A

Basic Research Questions

Q. What are the key physical-chemical properties of 3,4-Diisopropylphenyl diphenyl phosphate, and how are they experimentally determined?

  • Methodology : Key properties include melting point, boiling point, density, and log Kow.

  • Melting/Boiling Points : Differential scanning calorimetry (DSC) or capillary tube methods are used. For example, tertbutylphenyl diphenyl phosphate (a structural analog) has a reported melting point of -21°C (measured via DSC) and a boiling point range of 260–420°C (determined by distillation under reduced pressure) .
  • Density : Pycnometry or gas displacement techniques (e.g., helium pycnometry) are recommended. The density of this compound is reported as 1.146 g/cm³ .
  • Log Kow : Measured via the shake-flask method with octanol-water partitioning, followed by HPLC-UV analysis. For analogs, measured log Kow values range from 4.86 to 6.61, depending on isomer composition and experimental conditions .

Q. What synthetic methodologies are recommended for preparing this compound in laboratory settings?

  • Methodology : Synthesis typically involves phosphorylation reactions.

  • Esterification : Reacting 3,4-diisopropylphenol with diphenyl chlorophosphate in anhydrous conditions using a base (e.g., triethylamine) as an acid scavenger.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm structure via 1^1H/13^13C NMR, FT-IR (P=O stretch ~1270 cm⁻¹), and mass spectrometry (expected molecular ion at m/z 410.443) .

Q. How can researchers accurately measure the octanol-water partition coefficient (log Kow) of this compound?

  • Methodology :

  • Shake-Flask Method : Equilibrate the compound in octanol/water mixtures, followed by quantification via HPLC-UV or LC-MS/MS. For analogs like tertbutylphenyl diphenyl phosphate, this method yielded log Kow = 5.12 .
  • Computational Estimation : Use software like WSKOW (Syracuse Research Corporation) for structure-based predictions. However, discrepancies between experimental and estimated values (e.g., 5.12 vs. 6.61 for tertbutylphenyl analogs) highlight the need for empirical validation .

Advanced Research Questions

Q. How can discrepancies in reported environmental persistence data for this compound be resolved?

  • Methodology :

  • Data Harmonization : Compare studies using standardized OECD guidelines (e.g., OECD 301 for biodegradation). For example, conflicting log Kow values for analogs (e.g., 4.86 vs. 6.61) may arise from isomer mixtures or measurement techniques. Use high-purity standards and replicate experiments .
  • Advanced Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict environmental fate, but validate with experimental data .

Q. What advanced analytical techniques are suitable for detecting and quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for the molecular ion (m/z 410.443 → fragment ions). Use isotopically labeled internal standards (e.g., 13^{13}C-labeled analogs) to correct for matrix effects .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm elemental composition via exact mass (e.g., 410.16500 g/mol for C24_{24}H27_{27}O4_4P) .

Q. What mechanistic insights exist regarding the role of phosphate esters in catalytic organic syntheses?

  • Methodology :

  • Catalytic Applications : Diphenyl phosphate derivatives act as Brønsted acid catalysts in cyclization reactions. For example, diphenyl phosphate facilitated the synthesis of 3,4-dihydrocoumarins via C–H oxidation and conjugate addition (yield: 78%) .
  • Mechanistic Probes : Use deuterium labeling or in-situ NMR to track intermediate formation (e.g., ortho-quinone methide intermediates in dihydrocoumarin synthesis) .

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